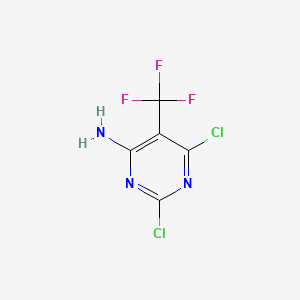
2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a trifluoromethyl group at position 5, and an amino group at position 4. It is widely used in various fields due to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with trifluoromethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily diffuse into cells and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,6-Dichloro-5-methylpyrimidine
- 5-Chloro-6-(difluoromethyl)pyrimidin-4-amine
Uniqueness
2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C5H2Cl2F3N3 |
|---|---|
Peso molecular |
231.99 g/mol |
Nombre IUPAC |
2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H2Cl2F3N3/c6-2-1(5(8,9)10)3(11)13-4(7)12-2/h(H2,11,12,13) |
Clave InChI |
QUQNRUPFRZRWAV-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N=C1Cl)Cl)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


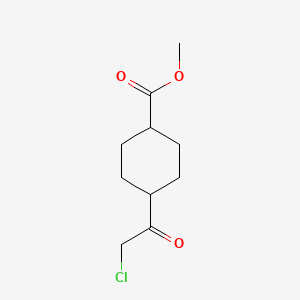
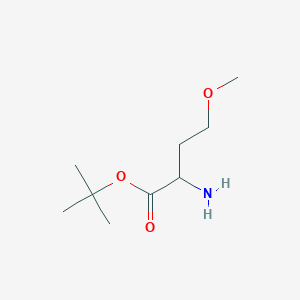
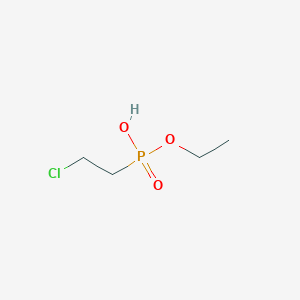

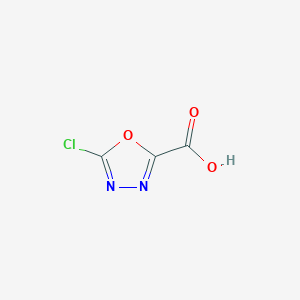
![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)
![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)


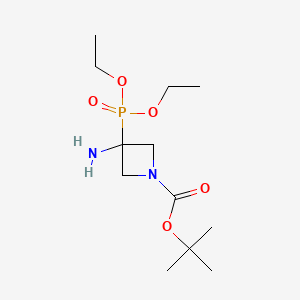
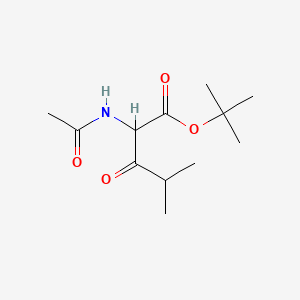
![3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)

